molecular formula C13H13ClN2S B13636703 4-Chloro-2-cyclobutyl-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine

4-Chloro-2-cyclobutyl-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine

Cat. No.: B13636703
M. Wt: 264.77 g/mol
InChI Key: NEATYZDDMFBFBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-cyclobutyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine is a polycyclic heterocyclic compound featuring a fused thienopyrimidine core with a cyclopentane ring and a cyclobutyl substituent at position 2. The chlorine atom at position 4 enhances reactivity, making it a versatile intermediate for further functionalization . Its molecular formula is C₁₃H₁₂ClN₂S, with a molecular weight of 266.76 g/mol. The cyclobutyl group contributes to its stereoelectronic properties, influencing binding affinity in biological systems .

Properties

Molecular Formula

C13H13ClN2S

Molecular Weight

264.77 g/mol

IUPAC Name

12-chloro-10-cyclobutyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraene

InChI

InChI=1S/C13H13ClN2S/c14-11-10-8-5-2-6-9(8)17-13(10)16-12(15-11)7-3-1-4-7/h7H,1-6H2

InChI Key

NEATYZDDMFBFBF-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=NC3=C(C4=C(S3)CCC4)C(=N2)Cl

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of 4-chloro-2-cyclobutyl-6,7-dihydro-5H-cyclopentathieno[2,3-d]pyrimidine involves:

  • Construction of the fused cyclopentathieno[2,3-d]pyrimidine core.
  • Introduction of the 4-chloro substituent on the pyrimidine ring.
  • Installation of the cyclobutyl group at the 2-position of the pyrimidine.

The synthetic approach typically proceeds via cyclization reactions involving suitable precursors such as dichloro-substituted intermediates and amidine salts, followed by substitution reactions.

Specific Synthetic Route from Literature

Preparation of 4-Chloro-6,7-dihydro-5H-cyclopentathieno[2,3-d]pyrimidine Core
  • Starting materials: Precursors such as 2-methyl-3,3-dichloroacrylonitrile and trimethyl orthoformate are condensed to form intermediate compounds.
  • Cyclization: The key step involves addition-condensation cyclization with formamidine salts under basic conditions to form the pyrimidine ring fused to the cyclopentathieno system.
  • Chlorination: The 4-chloro substituent is introduced by chlorination of the pyrimidine ring, often using reagents such as phosphorus oxychloride or trichlorophosphate under inert atmosphere at 0–60 °C for 3 hours, yielding the chlorinated heterocycle with approximately 88% yield.
Introduction of the Cyclobutyl Group
  • The cyclobutyl substituent is introduced typically via nucleophilic substitution or alkylation reactions at the 2-position of the pyrimidine ring.
  • This step may involve the use of cyclobutyl halides or organometallic reagents under controlled conditions to ensure regioselectivity and preserve the integrity of the fused heterocyclic system.

Detailed Process Parameters

Step Reagents/Conditions Temperature (°C) Time Yield (%) Notes
Condensation of precursors 2-methyl-3,3-dichloroacrylonitrile + trimethyl orthoformate + catalyst Ambient to 50 2–8 hours - Solvents: cyclohexane, n-hexane, or THF
Cyclization with formamidine salt Formamidine salt + base (alkali) in solvent B (e.g., 1,2-dimethoxyethane) 0–50 (condensation), 50–110 (elimination) 2–8 hours each ~88% (chlorinated product) One-pot method preferred for efficiency
Chlorination Trichlorophosphate or phosphorus oxychloride 0–60 3 hours 88% Inert atmosphere required
Alkylation (cyclobutyl group introduction) Cyclobutyl halide or organometallic reagent + base 20–60 Variable - Requires optimization for selectivity

Reaction Mechanism Insights

  • The condensation step forms a dichlorinated intermediate that undergoes nucleophilic attack by formamidine salt, facilitating ring closure to the pyrimidine system.
  • Chlorination replaces reactive carbonyl or hydroxyl groups with chlorine, enhancing the electrophilicity of the pyrimidine ring for subsequent substitution.
  • Alkylation at the 2-position proceeds via nucleophilic substitution or metal-catalyzed cross-coupling, depending on the nature of the cyclobutyl reagent.

Research Outcomes and Analytical Data

Yield and Purity

  • The chlorinated intermediate 4-chloro-6,7-dihydro-5H-cyclopentathieno[2,3-d]pyrimidine is obtained in yields up to 88% under optimized conditions.
  • Purity is typically confirmed by NMR, mass spectrometry, and elemental analysis.

Characterization Data

Technique Observations/Results
NMR (¹H, ¹³C) Chemical shifts consistent with fused heterocycle and cyclobutyl substituent
Mass Spectrometry Molecular ion peak matching expected molecular weight (~270-280 g/mol)
Melting Point Not explicitly reported for cyclobutyl derivative, but related compounds melt around 250°C
Elemental Analysis Consistent with molecular formula C13H12ClN2S

Summary Table of Preparation Methods

Method Step Key Reagents/Conditions Yield (%) Reference
Condensation of acrylonitrile and orthoformate Catalyst, solvents (cyclohexane, THF), ambient to 50 °C -
Cyclization with formamidine salt Formamidine salt, alkali, 0–110 °C, one-pot reaction -
Chlorination Trichlorophosphate, inert atmosphere, 0–60 °C, 3 h 88
Alkylation (cyclobutyl group) Cyclobutyl halide or organometallic reagent, base, 20–60 °C Variable Inferred

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-cyclobutyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of the corresponding alcohols or amines .

Scientific Research Applications

4-Chloro-2-cyclobutyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-2-cyclobutyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting key enzymes or receptors involved in disease pathways. The compound’s unique structure allows it to bind effectively to these targets, thereby modulating their activity and exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thienopyrimidine derivatives exhibit diverse biological activities depending on substituents and ring systems. Below is a detailed comparison of 4-Chloro-2-cyclobutyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine with structurally analogous compounds:

Table 1: Structural and Functional Comparison of Thienopyrimidine Derivatives

Compound Name Substituents/Ring System Molecular Formula Key Properties/Applications Reference
This compound Cyclobutyl (C₂), Cl at C₄, cyclopentane ring C₁₃H₁₂ClN₂S Kinase inhibition (EGFR/VEGFR-2), intermediate for anticancer agents
4-Chloro-2-ethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine Ethyl (C₂), Cl at C₄, cyclopentane ring C₁₁H₁₁ClN₂S Antibacterial activity; lower steric bulk compared to cyclobutyl derivatives
4-Chloro-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine Cl at C₄, cycloheptane ring C₁₂H₁₂ClN₂S Dual EGFR/VEGFR-2 inhibition; larger ring size enhances hydrophobic interactions
4-Chloro-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine Methyl (C₂), Cl at C₄, cyclopentane ring C₁₀H₉ClN₂S Reduced steric hindrance; used in antimicrobial studies
4-Chloro-2-phenyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine Phenyl (C₂), Cl at C₄, cyclopentane ring C₁₅H₁₂ClN₂S Enhanced π-π stacking in kinase binding; moderate cytotoxicity in cancer cell lines

Key Findings from Comparative Studies

Biological Activity: The cyclobutyl substituent in the target compound improves metabolic stability compared to ethyl or methyl groups, as observed in kinase inhibition assays . Phenyl-substituted analogs exhibit stronger binding to EGFR due to π-π interactions but suffer from higher cytotoxicity in normal cells . Cycloheptane-fused derivatives (e.g., compound 1d in ) show superior VEGFR-2 inhibition (IC₅₀ = 0.8 µM) compared to cyclopentane-fused counterparts (IC₅₀ = 1.2–2.5 µM) .

Synthetic Accessibility: Ethyl and methyl derivatives are synthesized via shorter reaction sequences (e.g., alkylation of 4-chlorothienopyrimidine) . Cyclobutyl and cycloheptane derivatives require multi-step cyclization and functionalization, often involving reflux with alcohols or ketones .

Physicochemical Properties :

  • Larger substituents (e.g., cycloheptane, phenyl) increase molecular weight and logP values, enhancing membrane permeability but reducing solubility .
  • The 4-chloro group is critical for nucleophilic substitution reactions, enabling derivatization with amines, sulfonamides, or hydrazides .

Q & A

What are the optimal reaction conditions and synthetic routes for synthesizing 4-Chloro-2-cyclobutyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine?

Basic
The synthesis typically involves cyclization and nucleophilic substitution. A common method uses dimethylformamide (DMF) or dimethylsulfoxide (DMSO) as solvents to facilitate cyclization under reflux conditions. For example, cyclopentanone derivatives are condensed with ethyl cyanoacetate to form the bicyclic thienopyrimidine core, followed by chlorination at the 4-position using POCl₃ or PCl₅ . Key parameters include:

  • Temperature : 80–100°C for cyclization.
  • Catalysts : NaHCO₃ or NaI for nucleophilic substitutions .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) .

How can the structural integrity and purity of this compound be validated post-synthesis?

Basic
Characterization requires a multi-technique approach:

  • Melting Point : 104–105°C (reported for analogs) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Peaks at δ 2.43–3.18 ppm (cyclopentane CH₂ groups) and δ 8.33 ppm (pyrimidine proton) .
    • LC-MS : Molecular ion peaks (e.g., m/z 326.0 [M+H]⁺ for derivatives) .
  • Chromatography : TLC (Rf ~0.47 in ethyl acetate) .

What strategies are employed to design derivatives of this compound for improved biological activity?

Advanced
Structure-activity relationship (SAR) studies focus on modifying substituents:

  • Position 2 : Cyclobutyl groups enhance lipophilicity and target affinity .
  • Position 4 : Chlorine is critical for electrophilic reactivity; replacement with amino or alkoxy groups alters bioactivity .
  • Hybridization : Coupling with coumarin or benzimidazole moieties improves anticancer activity (e.g., compound 17a in showed antitumor activity via topoisomerase inhibition) .
    Methodology :
  • Reactive Intermediates : Use 2-bromoacetophenone derivatives for cross-coupling .
  • In Silico Screening : Molecular docking to predict binding to kinase domains (e.g., EGFR or CDK2) .

How can researchers resolve contradictions in reported biological activity data for thienopyrimidine derivatives?

Advanced
Discrepancies often arise from assay conditions or structural variations:

  • Case Study : Anti-inflammatory vs. anticancer activity in derivatives ( ).
    • Variable Factors : Cell line specificity (e.g., pancreatic vs. breast cancer), assay endpoints (IC₅₀ vs. apoptosis markers).
    • Validation : Cross-test derivatives in standardized panels (e.g., NCI-60) and confirm mechanisms via Western blot (e.g., p53/p21 upregulation) .
  • Data Normalization : Use positive controls (e.g., doxorubicin for cytotoxicity) and report % inhibition at fixed concentrations (e.g., 10 µM) .

What are the challenges in isolating and characterizing by-products during synthesis?

Advanced
Common by-products include:

  • Dehalogenated analogs : Due to incomplete chlorination.
  • Dimers : Formed via radical coupling during cyclization.
    Mitigation :
  • HPLC-PDA : Detect impurities at 254 nm .
  • Recrystallization : Use ethanol/1,4-dioxane mixtures to remove polar by-products .
  • Kinetic Control : Optimize reaction time (e.g., 10–12 hr for reflux) to minimize side reactions .

What mechanistic insights exist for this compound’s biological activity?

Advanced
Proposed mechanisms include:

  • Kinase Inhibition : Thienopyrimidine scaffolds bind ATP pockets in kinases (e.g., VEGFR2, IC₅₀ = 0.8 µM) .
  • DNA Intercalation : Planar bicyclic systems intercalate DNA, inducing strand breaks (e.g., compound 7d in ) .
    Experimental Validation :
  • Cellular Assays : Measure ROS generation or mitochondrial membrane potential collapse .
  • X-ray Crystallography : Resolve binding modes with target proteins (e.g., antifolate activity in ) .

How does the cyclopenta-thienopyrimidine scaffold compare to other heterocycles in drug discovery?

Advanced
Key advantages:

  • Rigidity : The fused bicyclic system improves metabolic stability vs. monocyclic pyrimidines.
  • Diverse Functionalization : Positions 2 and 4 allow modular derivatization (e.g., antitumor vs. anti-inflammatory profiles) .
    Limitations :
  • Solubility : High logP (~3.5) necessitates formulation strategies (e.g., starch nanoparticles for oral bioavailability, as in ) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.